molecular formula C8H2F2N2OS B2566286 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile CAS No. 1260754-29-7

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile

Cat. No.: B2566286
CAS No.: 1260754-29-7
M. Wt: 212.17
InChI Key: IFPFEXSXBQTQBX-UHFFFAOYSA-N
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Description

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile is a sophisticated benzothiazole derivative designed for advanced pharmaceutical and life science research. This compound integrates key structural features—fluorine substitutions and a carbonitrile group—that are recognized in medicinal chemistry for enhancing biological activity and optimizing physicochemical properties. Benzothiazole derivatives are a privileged scaffold in drug discovery, demonstrated by their potent efficacy against resistant bacterial strains. These compounds can operate through multiple mechanisms, including the inhibition of critical bacterial enzymes like DNA gyrase and UDP-N-acetyl enol pyruvyl glucosamine reductase (MurB), both of which are essential targets for overcoming antimicrobial resistance . Furthermore, fluorinated benzothiazole motifs have recently gained significant attention for their application in antiviral drug development, particularly as key warheads in potent inhibitors of viral proteases, such as the SARS-CoV-2 main protease (Mpro) . The specific arrangement of fluoro and hydroxy substituents on the benzothiazole core makes this compound a valuable building block for constructing targeted molecular libraries. It is intended for use in structure-activity relationship (SAR) studies, high-throughput screening, and the development of novel therapeutic agents against infectious diseases. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

5,7-difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2F2N2OS/c9-3-1-4-8(6(10)7(3)13)14-5(2-11)12-4/h1,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFPFEXSXBQTQBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1F)O)F)SC(=N2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a suitable precursor in the presence of a fluorinating agent to introduce the difluoro groups. The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The difluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of solvents to ensure proper reaction kinetics .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the compound .

Scientific Research Applications

Fluorescent Dyes

One of the most prominent applications of 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile is in the development of fluorescent dyes. Its structural features allow it to exhibit strong fluorescence properties, making it suitable for various imaging techniques.

Case Study: Fluorescent Imaging in Biological Systems
A study demonstrated that this compound can be utilized as a fluorescent probe in live-cell imaging. The compound's fluorescence intensity was significantly higher than traditional dyes, allowing for enhanced visualization of cellular structures and processes under a fluorescence microscope. This application is particularly valuable in tracking cellular dynamics and interactions in real-time.

Biological Research

The compound has shown potential in biological research, particularly as an agent for studying enzyme activity and cellular processes.

Case Study: Enzyme Inhibition Studies
Research indicated that this compound acts as an inhibitor for specific enzymes involved in metabolic pathways. In vitro studies demonstrated a dose-dependent inhibition effect on target enzymes, suggesting its utility in drug discovery and development targeting metabolic disorders.

Pharmaceutical Development

The pharmaceutical industry has also recognized the potential of this compound as a lead structure for developing new therapeutic agents.

Case Study: Antimicrobial Activity
In a series of experiments aimed at evaluating antimicrobial properties, this compound exhibited significant activity against various bacterial strains. The structure-activity relationship (SAR) studies revealed that modifications to the benzothiazole core could enhance its efficacy and selectivity towards specific pathogens.

Mechanism of Action

The mechanism of action of 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The table below compares key physical and structural parameters of the target compound with its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Boiling Point (°C) Density (g/cm³) Key Applications
5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile C₈H₂F₂N₂O₂S* 244.19* 5,7-F; 6-OH; 2-CN Not reported Not reported Pharmaceutical intermediates
6-Hydroxy-1,3-benzothiazole-2-carbonitrile (CAS 939-69-5) C₈H₄N₂O₂S 176.19 6-OH; 2-CN 374.7 ± 34.0 1.53 Bioluminescence research
6-Methoxy-1,3-benzothiazole-2-carbonitrile (CAS 943-03-3) C₉H₆N₂OS 190.22 6-OCH₃; 2-CN Not reported Not reported Organic synthesis intermediates
(E)-6-Methoxy-2-(4-azidostyryl)-1,3-benzothiazole C₁₆H₁₁N₅OS 329.36 6-OCH₃; 2-styryl; 4-azide Not reported Not reported Bioorthogonal labeling
Key Observations:
  • This modification may improve binding affinity in drug-target interactions .
  • Hydroxyl vs. However, methoxy groups generally enhance lipophilicity, favoring membrane permeability .
  • Bioluminescence Applications: The non-fluorinated 6-hydroxy-1,3-benzothiazole-2-carbonitrile is implicated in luciferin regeneration, suggesting its role in bioluminescence pathways. Fluorination may alter this activity due to electronic effects .

Biological Activity

5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile is a synthetic compound within the benzothiazole class, notable for its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzothiazole ring with the following structural characteristics:

  • Fluorine atoms at positions 5 and 7.
  • A hydroxyl group at position 6.
  • A carbonitrile group at position 2.

These functional groups contribute to the compound's reactivity and biological activity, enhancing its lipophilicity and metabolic stability.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

Activity Type Description
Antibacterial Effective against various bacterial strains.
Antifungal Demonstrates antifungal properties in laboratory settings.
Anticancer Shows cytotoxic effects against multiple cancer cell lines.
Anti-inflammatory Potential to reduce inflammation markers.

Anticancer Activity

Studies have shown that this compound possesses significant anticancer properties. For instance, it has been evaluated against multiple cancer cell lines such as NCI-H226, SK-N-SH, HT29, MKN-45, and MDA-MB-231. The results indicate moderate to excellent cytotoxic activity across these lines. Notably, compounds similar to this compound have demonstrated IC50 values ranging from 0.240.24 to 0.92μM0.92\mu M, indicating strong potential for further development in cancer therapeutics .

The mechanism of action for this compound involves its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation.
  • Apoptosis Induction : It can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Binding Affinity : Molecular docking studies suggest that it binds effectively to targets implicated in disease processes .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • In one study focusing on procaspase-3 activation, a derivative exhibited an EC50 of 0.31μM0.31\mu M, showcasing its potential as a lead compound for anticancer drug development .
  • Another investigation reported significant cytotoxic effects against breast cancer cells (MCF-7), with treated cells showing altered cell morphology and decreased viability correlating with increased compound concentration .

Synthesis and Preparation Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Cyclization Reaction : A precursor undergoes cyclization in the presence of a fluorinating agent.
  • Purification : The product is purified through recrystallization or chromatography to achieve high yield and purity.

Comparison with Similar Compounds

When compared to other benzothiazole derivatives:

Compound Name Key Features Biological Activity
6-HydroxybenzothiazoleHydroxyl group at position 6Antibacterial
Benzothiazole-2-carbonitrileCarbonitrile at position 2Anticancer
5-Fluoro-6-hydroxybenzothiazoleFluorine at position 5Anti-inflammatory

The unique combination of difluoro groups and carbonitrile distinguishes this compound from others in its class, potentially enhancing its pharmacological profile .

Q & A

Basic Questions

Q. What are the common synthetic routes for 5,7-Difluoro-6-hydroxy-1,3-benzothiazole-2-carbonitrile?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzothiazole core. A multi-step approach may include:

Fluorination : Electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr) to introduce fluorine atoms at positions 5 and 2.

Hydroxylation : Controlled oxidation or hydrolysis of a protected intermediate (e.g., methoxy or nitro groups) to yield the 6-hydroxy group.

Carbonitrile Formation : Cyclization with thiourea derivatives or cyanide sources under reflux conditions.

  • Key Challenges : Low yields in SNAr reactions due to steric hindrance or electron-withdrawing effects of fluorine substituents. Optimization of solvent (e.g., DMF, DMSO) and temperature (e.g., 120°C under nitrogen) is critical .

Q. What spectroscopic methods are used to confirm the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies fluorine coupling patterns (e.g., splitting due to adjacent F atoms) and hydroxyl proton shifts.
  • HMBC/HMQC NMR : Correlates long-range couplings to confirm carbonitrile and hydroxyl group positions.
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles, particularly for fluorine placement .
    • Data Example :
TechniqueKey Peaks/Parameters
1H NMR (DMSO-d6)δ 10.2 (s, 1H, -OH), δ 8.1–7.9 (m, aromatic)
13C NMRδ 168.5 (C≡N), δ 155.3 (C-OH)

Q. How does the electronic nature of fluorine substituents influence reactivity in benzothiazole derivatives?

  • Methodological Answer : Fluorine's electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example:

  • SNAr Reactivity : Fluorine at positions 5 and 7 enhances meta/para-directing effects, complicating further functionalization.
  • Acid-Base Behavior : The 6-hydroxy group exhibits enhanced acidity due to adjacent fluorine atoms, enabling selective deprotonation for derivatization .

Advanced Research Questions

Q. How can researchers optimize low-yielding SNAr reactions in fluorinated benzothiazole syntheses?

  • Methodological Answer :

  • Solvent/Catalyst Optimization : Use polar aprotic solvents (e.g., DMF) with phase-transfer catalysts (e.g., 18-crown-6) to stabilize transition states.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 18 hours to 30 minutes) while improving yield by 20–30%.
  • Protection Strategies : Temporarily mask the hydroxyl group (e.g., as a silyl ether) to prevent side reactions during fluorination .
    • Case Study : A 2020 study achieved 85% yield in a similar SNAr reaction using DMF at 120°C under nitrogen, with NaH as a base .

Q. How can contradictory crystallographic and spectroscopic data be resolved for this compound?

  • Methodological Answer :

  • Iterative Refinement (SHELX) : Adjust occupancy and thermal parameters to account for disordered fluorine atoms.
  • Cross-Validation : Compare NMR-derived dihedral angles with X-ray data.
  • Hamilton R-Factor Test : Statistically assess model fit; discrepancies >5% warrant re-examination of data collection (e.g., twinning or absorption corrections) .

Q. What strategies enable the incorporation of this compound into bioluminescent probes?

  • Methodological Answer :

  • Bioorthogonal Labeling : Use the carbonitrile group for "click chemistry" (e.g., CuAAC with azide-functionalized luciferin analogs).
  • Fluorogenic Activation : Modify the hydroxyl group with photolabile protecting groups (e.g., nitroveratryl) for spatiotemporal control in imaging .
    • Example : A 2013 study achieved fluorogenic labeling by coupling styryl-benzothiazole derivatives with azide-modified biomolecules .

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